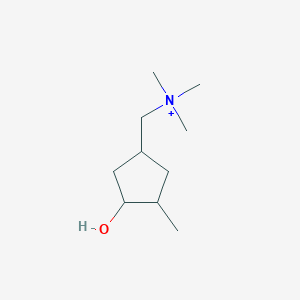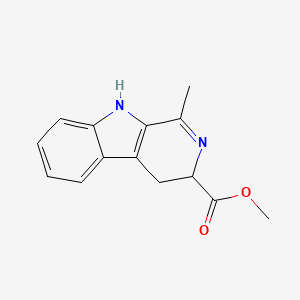
methyl 5-bromopentanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-bromopentanimidate hydrochloride is a chemical compound with the molecular formula C6H12BrNO. It is a derivative of pentanimidic acid, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromopentanimidate hydrochloride typically involves the bromination of pentanimidic acid followed by esterification and salt formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The esterification is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-bromopentanimidate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products such as 5-azidopentanimidic acid methyl ester or 5-thiopentanimidic acid methyl ester.
Hydrolysis: 5-bromopentanimidic acid.
Oxidation and Reduction: Brominated carboxylic acids or alcohols.
Applications De Recherche Scientifique
methyl 5-bromopentanimidate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 5-bromopentanimidate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride
- Pentanimidic acid, 5-fluoro-, methyl ester, hydrochloride
- Pentanimidic acid, 5-iodo-, methyl ester, hydrochloride
Uniqueness
methyl 5-bromopentanimidate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Numéro CAS |
62287-98-3 |
|---|---|
Formule moléculaire |
C6H13BrClNO |
Poids moléculaire |
230.53 g/mol |
Nom IUPAC |
methyl 5-bromopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H |
Clé InChI |
LDPRMHPJDCOFIJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCBr.Cl |
SMILES canonique |
COC(=N)CCCCBr.Cl |
Synonymes |
methyl-5-bromovalerimidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)













